molecular formula C24H20FN5O2 B11278405 (2E)-1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one

(2E)-1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11278405
M. Wt: 429.4 g/mol
InChI Key: MUAMGRKEDSGMAX-MDWZMJQESA-N
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Description

The compound (2E)-1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule that features a combination of aromatic rings, a triazole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a fluorobenzyl halide with an amine group on the triazole ring.

    Formation of the Propenone Moiety: The final step involves the condensation of the triazole derivative with a 4-methoxybenzaldehyde under basic conditions to form the propenone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the propenone moiety, converting it to a saturated ketone.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated ketones and alcohols.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole-containing molecules in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex pharmaceuticals or as a starting material for the production of other bioactive compounds.

Mechanism of Action

The mechanism of action of (2E)-1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting enzymes that require these ions for activity. The aromatic rings and propenone moiety can interact with proteins and nucleic acids, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

The presence of the fluorobenzyl group in (2E)-1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one imparts unique electronic properties that can enhance its binding affinity to biological targets. This makes it potentially more effective as a therapeutic agent compared to its analogs with different substituents on the benzyl group.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H20FN5O2

Molecular Weight

429.4 g/mol

IUPAC Name

(E)-1-[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C24H20FN5O2/c1-32-21-11-6-17(7-12-21)8-13-22(31)30-24(27-15-18-4-9-20(25)10-5-18)28-23(29-30)19-3-2-14-26-16-19/h2-14,16H,15H2,1H3,(H,27,28,29)/b13-8+

InChI Key

MUAMGRKEDSGMAX-MDWZMJQESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)F

Origin of Product

United States

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